molecular formula C24H29NaO5 B11944356 sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

Cat. No.: B11944356
M. Wt: 420.5 g/mol
InChI Key: YTCZZXIRLARSET-WGMXHSAISA-M
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Description

Sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate involves multiple steps, including the formation of the cyclopentabbenzofuran core, the introduction of the hydroxy and enynyl groups, and the final esterification with butanoic acid. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of starting materials and reagents would also be critical to ensure the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The enynyl group can be reduced to form alkanes or alkenes.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the enynyl group can produce alkanes or alkenes. Substitution reactions can result in a variety of esters or amides, depending on the nucleophile used.

Scientific Research Applications

Sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and enynyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also affect cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentabbenzofuran derivatives and esters with different functional groups. Examples include:

  • Sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]acetate
  • Sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]propanoate

Uniqueness

The uniqueness of sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate lies in its specific combination of functional groups and stereochemistry, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H29NaO5

Molecular Weight

420.5 g/mol

IUPAC Name

sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m1./s1

InChI Key

YTCZZXIRLARSET-WGMXHSAISA-M

Isomeric SMILES

CC#CCC(C)[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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